Superior Synthetic Efficiency: 91% Yield in the Key Sertraline Intermediate Step
The three-step process disclosed in U.S. Patent 4,777,288 for preparing this compound results in a final step yield of 91% [1]. This represents a major improvement over the prior art method of Welch et al. (1984) [2], which is described as a multi-step, lower-yielding sequence [1]. The patent explicitly claims this novel process offers 'greatly reduced...costs' due to its ease and efficiency [1].
| Evidence Dimension | Synthetic Yield (Final Step) |
|---|---|
| Target Compound Data | 91% yield |
| Comparator Or Baseline | Prior art method (Welch et al., 1984) |
| Quantified Difference | Not explicitly quantified in source, but described as a 'major improvement' and 'greatly reduced costs'. |
| Conditions | Friedel-Crafts reaction of 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone with benzene in presence of AlCl3. |
Why This Matters
For procurement in pharmaceutical manufacturing, a 91% yield directly translates to lower cost-of-goods (COGS) and higher process mass intensity, making this specific synthetic route the economically preferred option.
- [1] Quallich, G. J. (Pfizer Inc.). Process for preparing a 4,4-diphenylbutanoic acid derivative. U.S. Patent 4,777,288, October 11, 1988. (Example 4). View Source
- [2] Welch, W. M., Kraska, A. R., Sarges, R., & Koe, B. K. Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins. Journal of Medicinal Chemistry, 27(11), 1508-1515 (1984). View Source
